molecular formula C8H15NO5S B12694785 N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine CAS No. 23255-33-6

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine

Cat. No.: B12694785
CAS No.: 23255-33-6
M. Wt: 237.28 g/mol
InChI Key: XGJXKKRTZXBZEB-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is a compound that is primarily known as a metabolite of glycidol, a chemical used in various industrial applications. This compound is formed through the detoxification process involving conjugation with glutathione, resulting in the formation of mercapturic acids. It is often analyzed as a biomarker of exposure to glycidol and related compounds.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .

Scientific Research Applications

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine involves its formation through the conjugation of glycidol with glutathione. This detoxification process is mediated by enzymes such as glutathione S-transferases. The resulting mercapturic acid is then excreted in the urine, serving as a biomarker of exposure to glycidol .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2,3-dihydroxypropyl)-L-valine: Another mercapturic acid formed from glycidol.

    N-Acetyl-S-(2,3-dihydroxypropyl)-L-alanine: A related compound with similar detoxification pathways.

Uniqueness

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is unique due to its specific formation from glycidol and its role as a biomarker for glycidol exposure. Its structure and formation pathway distinguish it from other mercapturic acids, making it a valuable compound for toxicological studies .

Properties

CAS No.

23255-33-6

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m0/s1

InChI Key

XGJXKKRTZXBZEB-MLWJPKLSSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(CO)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.